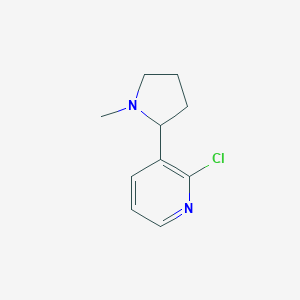

rac 2-Chloro Nicotine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is a chemical compound with the molecular formula C10H13ClN2. It is a derivative of pyridine, featuring a pyrrolidinyl group and a chlorine atom attached to the pyridine ring. This compound is of interest due to its structural similarity to nicotine, a well-known alkaloid found in tobacco.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine typically involves the chlorination of 3-(1-Methyl-2-pyrrolidinyl)pyridine. One common method is the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(1-Methyl-2-pyrrolidinyl)pyridine+SOCl2→3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and purification techniques such as distillation or recrystallization are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Nucleophilic Substitution: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-alkoxypyridine or 3-(1-Methyl-2-pyrrolidinyl)-2-thiopyridine.

Oxidation: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine N-oxide.

Reduction: Formation of 3-(1-Methyl-2-pyrrolidinyl)piperidine.

Aplicaciones Científicas De Investigación

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems due to its structural similarity to nicotine.

Medicine: Investigated for its potential therapeutic effects and as a tool to study nicotinic acetylcholine receptors.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This leads to the activation of downstream signaling pathways, resulting in various physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known alkaloid with similar structure and biological activity.

Anabasine: Another alkaloid with a pyridine ring and a pyrrolidinyl group, but lacking the chlorine atom.

Cytisine: A plant alkaloid with a similar pyridine structure but different substituents.

Uniqueness

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.

Actividad Biológica

Rac 2-Chloro Nicotine is a compound that has garnered attention due to its biological activity, particularly in relation to its stimulant properties and potential health impacts. As a metabolite of rac-Nicotine, it shares some of the addictive and carcinogenic characteristics associated with nicotine. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound, with the CAS number 871894-35-8, is characterized by its chlorinated nicotine structure. The presence of chlorine in the nicotine molecule alters its pharmacological profile, influencing its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system.

Stimulant Effects

This compound exhibits stimulant effects similar to those of nicotine. Studies indicate that compounds within this class can activate nAChRs, leading to increased neurotransmitter release, particularly dopamine and norepinephrine. This mechanism underlies the addictive properties associated with nicotine and its derivatives.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified nicotine as possibly carcinogenic to humans (Group 2B). This compound's structural similarity to nicotine raises concerns regarding its potential carcinogenic effects, particularly through mechanisms involving DNA adduct formation and oxidative stress .

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- Addiction Studies : Research has indicated that this compound can enhance the reinforcing effects of nicotine in animal models, suggesting a potential for addiction similar to that observed with conventional tobacco products .

- Oxidative Stress : Investigations into the oxidative stress induced by this compound revealed that it could lead to increased production of reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- DNA Interaction : In vitro studies have demonstrated that this compound can form adducts with DNA, which are critical in understanding its mutagenic potential. These findings align with those observed in other nicotine derivatives .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGZWGGGKAPRAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.